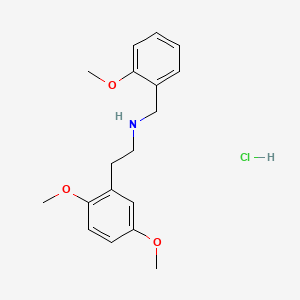
N-Isobutyryl-d7-glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Isobutyryl-d7-glycine is a deuterium-labeled derivative of N-Isobutyryl-glycine. It is a stable isotope-labeled compound, often used in scientific research for tracing and quantitation purposes. The compound has a molecular formula of C6H4D7NO3 and a molecular weight of 152.20 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of N-Isobutyryl-d7-glycine involves the incorporation of deuterium into the N-Isobutyryl-glycine molecule. This can be achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but typically involve the use of deuterated reagents and solvents .
Industrial Production Methods: Industrial production of this compound is generally carried out in specialized facilities equipped to handle stable isotopes. The process involves the synthesis of the compound in large batches, ensuring high purity and consistency. The production methods are designed to meet the stringent requirements of scientific research and pharmaceutical applications .
化学反応の分析
Types of Reactions: N-Isobutyryl-d7-glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions can vary, but typically involve the use of catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
N-Isobutyryl-d7-glycine has a wide range of applications in scientific research:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new pharmaceuticals and in quality control processes
作用機序
The mechanism of action of N-Isobutyryl-d7-glycine involves its role as a stable isotope tracer. By incorporating deuterium, the compound can be distinguished from its non-labeled counterpart in various analytical techniques. This allows researchers to track its movement and transformation within biological systems, providing valuable insights into metabolic pathways and drug interactions .
類似化合物との比較
N-Isobutyryl-glycine: The non-deuterated form of the compound.
N-Butyryl-glycine: A similar compound with a butyryl group instead of an isobutyryl group.
N-Acetyl-glycine: Another related compound with an acetyl group
Uniqueness: N-Isobutyryl-d7-glycine is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium allows for precise quantitation and tracing, making it a valuable tool in various scientific studies .
特性
CAS番号 |
1330037-23-4 |
|---|---|
分子式 |
C6H11NO3 |
分子量 |
152.201 |
IUPAC名 |
2-[[2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C6H11NO3/c1-4(2)6(10)7-3-5(8)9/h4H,3H2,1-2H3,(H,7,10)(H,8,9)/i1D3,2D3,4D |
InChIキー |
DCICDMMXFIELDF-UAVYNJCWSA-N |
SMILES |
CC(C)C(=O)NCC(=O)O |
同義語 |
N-(2-methyl-1-oxopropyl-d7)glycine; N-Isobutyryl-d7-glycine; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



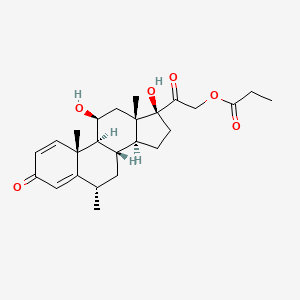
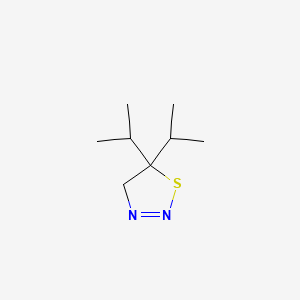
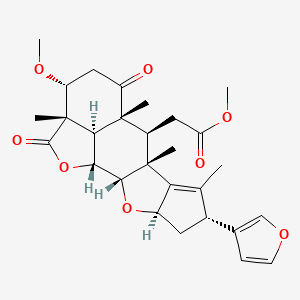
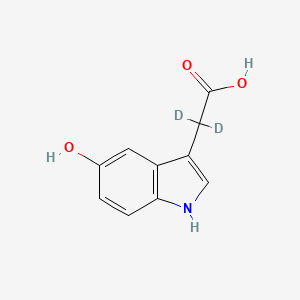
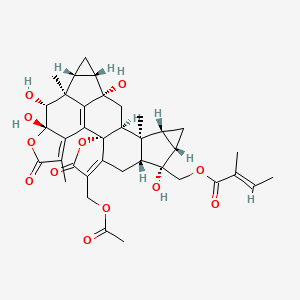
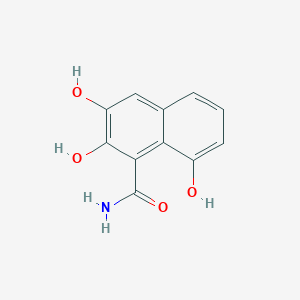
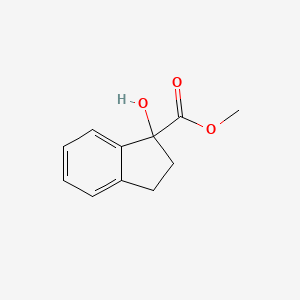
![1H-Imidazo[1,2-A][1,4]diazepine](/img/structure/B590914.png)
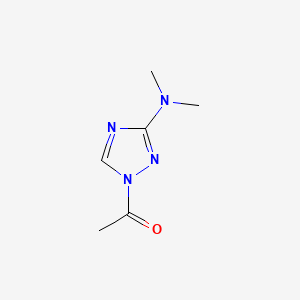
![5,6-Dihydro-2H-7,4-(epithiometheno)benzo[d]isoxazole](/img/structure/B590916.png)
